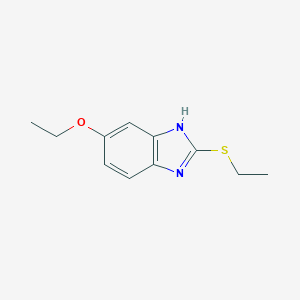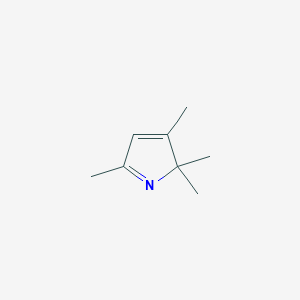
2,2,3,5-tetramethyl-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,5-tetramethyl-2H-pyrrole, also known as TMP, is a heterocyclic organic compound with a pyrrole ring. It has been widely used in scientific research due to its unique chemical properties. TMP has a strong electron-donating ability and can form stable radicals, making it useful in various applications such as organic synthesis, polymer chemistry, and materials science.
作用機序
2,2,3,5-tetramethyl-2H-pyrrole has a strong electron-donating ability and can form stable radicals. In biological systems, 2,2,3,5-tetramethyl-2H-pyrrole can trap free radicals and prevent oxidative damage to cells. In organic synthesis, 2,2,3,5-tetramethyl-2H-pyrrole can act as a nucleophile and participate in various reactions such as Michael addition and aldol condensation. In polymer chemistry, 2,2,3,5-tetramethyl-2H-pyrrole can initiate polymerization reactions by forming radicals.
生化学的および生理学的効果
2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems. In addition, 2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antitumor properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 2,2,3,5-tetramethyl-2H-pyrrole in lab experiments include its strong electron-donating ability, its ability to form stable radicals, and its versatility in various applications. However, 2,2,3,5-tetramethyl-2H-pyrrole has some limitations, including its high cost and the difficulty in handling and storing it due to its air and moisture sensitivity.
将来の方向性
1. Development of new synthesis methods for 2,2,3,5-tetramethyl-2H-pyrrole that are more efficient and cost-effective.
2. Investigation of the potential of 2,2,3,5-tetramethyl-2H-pyrrole as a drug candidate for various diseases.
3. Development of new applications of 2,2,3,5-tetramethyl-2H-pyrrole in materials science, such as the synthesis of new polymers and materials with unique properties.
4. Investigation of the mechanism of action of 2,2,3,5-tetramethyl-2H-pyrrole in biological systems and its potential as a therapeutic agent.
5. Development of new derivatives of 2,2,3,5-tetramethyl-2H-pyrrole with improved properties and functionality.
合成法
2,2,3,5-tetramethyl-2H-pyrrole can be synthesized by various methods, including the reaction of 2,3,5-trimethylpyrrole with formaldehyde, the reaction of acetone with ammonia and formaldehyde, and the reaction of 2,3-butanedione with ammonia. The most commonly used method is the reaction of 2,3,5-trimethylpyrrole with formaldehyde, which yields a high purity of 2,2,3,5-tetramethyl-2H-pyrrole.
科学的研究の応用
2,2,3,5-tetramethyl-2H-pyrrole has been widely used in scientific research due to its unique chemical properties. It has been used as a spin trap for detecting free radicals in biological systems, as a building block in the synthesis of organic compounds, and as a polymerization initiator in polymer chemistry. 2,2,3,5-tetramethyl-2H-pyrrole has also been used as a fluorescent probe for detecting metal ions and as a stabilizer for metal nanoparticles.
特性
CAS番号 |
122546-85-4 |
|---|---|
製品名 |
2,2,3,5-tetramethyl-2H-pyrrole |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
InChIキー |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
正規SMILES |
CC1=CC(=NC1(C)C)C |
同義語 |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



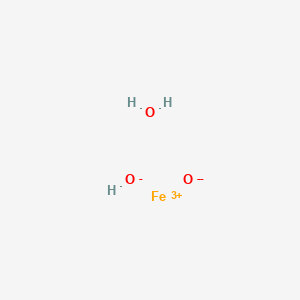
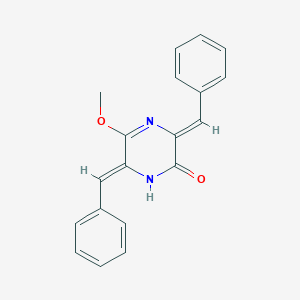
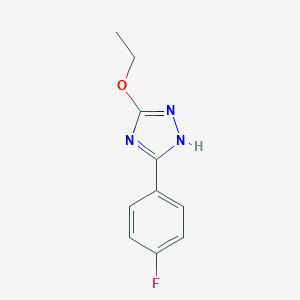
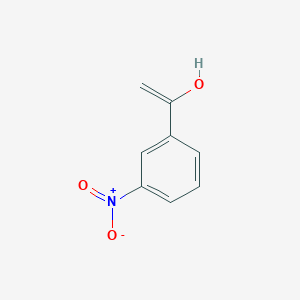
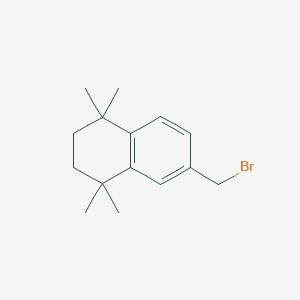
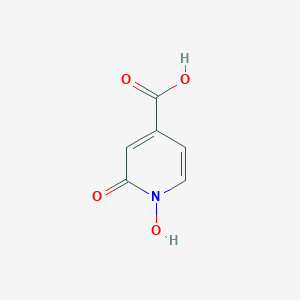
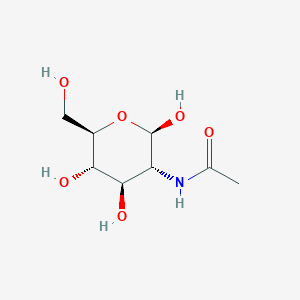
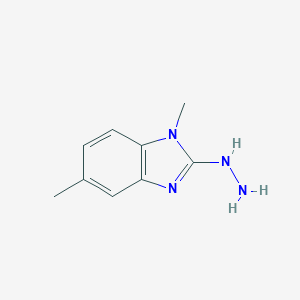
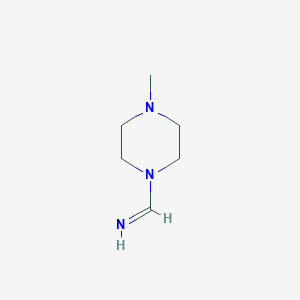
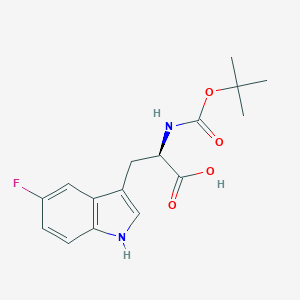
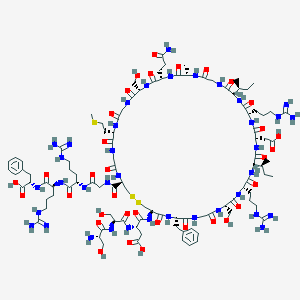
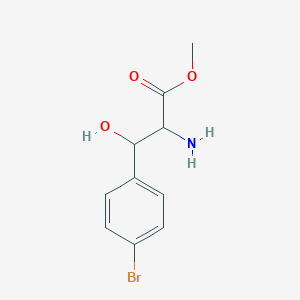
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
